2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid
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Overview
Description
2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid is a complex organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a sulfonyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the sulfonyl group to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric protection, while the sulfonyl acetic acid moiety can participate in various chemical reactions. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-((±)-8-(tert-butoxycarbonyl)-2-oxo-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid: This compound has a similar bicyclic structure but includes an oxo group, which alters its reactivity and applications.
8-Azabicyclo[3.2.1]octane-8-carboxylic acid: Another related compound with a different functional group, affecting its chemical properties and uses.
Properties
IUPAC Name |
2-[[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]sulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6S/c1-14(2,3)21-13(18)15-9-4-5-10(15)7-11(6-9)22(19,20)8-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNCGLKJXRZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)S(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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